Teflubenzuron

Overview

Description

Teflubenzuron is a benzoylurea insecticide known for its role as a chitin synthesis inhibitor. It is primarily used to control a variety of insect pests, including the fall armyworm (Spodoptera frugiperda), codling moth (Laspeyresia pomonella), and various caterpillars. This compound is effective in disrupting the chitin deposition in the insect cuticle, leading to the inhibition of moulting and ultimately causing the death of the insect .

Mechanism of Action

Target of Action

Teflubenzuron, a benzoylurea insecticide, primarily targets the chitin synthesis process in insects . Chitin, a key component of the insect exoskeleton, is crucial for maintaining the structural integrity of the insect’s body. This compound is active against a range of insects including codling moth, leafminers, whiteflies, and caterpillars .

Mode of Action

This compound acts as an inhibitor of chitin biosynthesis affecting CHS1 . It interferes with the moulting process of insects, disrupting chitin deposition in the insect cuticle after ingestion . This interaction with its targets leads to the inability of the insect to form a proper exoskeleton during growth, resulting in the insect’s death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chitin synthesis pathway. By inhibiting chitin synthesis, this compound disrupts the normal growth and development of insects. This leads to downstream effects such as impaired moulting and ultimately, the death of the insect .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound are crucial for its bioavailability. After ingestion, approximately 20% of this compound is absorbed, based on urinary and biliary excretion . Peak plasma concentrations are reached within 1–2 hours post-dosing . More than 90% of this compound is excreted via feces within the first 24 hours of dosing, most of which is unchanged compound . These properties influence the bioavailability and efficacy of this compound in its target organisms.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of chitin synthesis. This leads to a range of effects from reduced foliage consumption and slower growth, to death during larval-larval molting, larval-pupal ecdysis, or adult emergence . The resistance of certain strains to this compound has been characterized as polygenic, autosomal, and incompletely recessive .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s potential for particle-bound transport is considered medium . Furthermore, this compound has been detected in marine sediments and benthic macrofauna collected at aquaculture sites, indicating its persistence in the environment . These environmental factors can influence the distribution, persistence, and overall effectiveness of this compound in controlling target insect populations.

Preparation Methods

The synthesis of teflubenzuron involves several steps:

Reaction of 2,6-difluorobenzamide with oxalyl chloride:

Reaction of 2-chloro-5-aminophenol with potassium carbonate in toluene: This step produces a compound referred to as formula II.

Reaction of formula I and formula II under catalytic conditions: This step results in the formation of formula III.

Reaction of formula III with 2,3-dichloro-5-trifluoromethylpyridine: This final step yields this compound.

Chemical Reactions Analysis

Teflubenzuron undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Substitution reactions often involve the replacement of halogen atoms with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound .

Scientific Research Applications

Teflubenzuron has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study chitin synthesis inhibition and the development of new insecticides.

Biology: this compound is employed in studies related to insect physiology and the mechanisms of insecticide resistance.

Medicine: Research is ongoing to explore its potential use in controlling parasitic infections in humans and animals.

Industry: This compound is widely used in agriculture to protect crops from insect pests and in aquaculture to control sea lice infestations

Comparison with Similar Compounds

Teflubenzuron is part of the benzoylurea class of insecticides, which includes similar compounds such as diflubenzuron, lufenuron, and novaluron. These compounds share a common mechanism of action as chitin synthesis inhibitors but differ in their specific chemical structures and spectrum of activity. This compound is unique in its high efficacy against a broad range of insect pests and its relatively low non-target effects .

Similar Compounds

- Diflubenzuron

- Lufenuron

- Novaluron

- Chlorfluazuron

Biological Activity

Teflubenzuron is a benzoylurea compound primarily used as an insect growth regulator (IGR) in agriculture and aquaculture. Its mechanism of action involves the inhibition of chitin synthesis, which is crucial for the development and molting of insects. This article reviews the biological activity of this compound, focusing on its efficacy against various insect species, its environmental impact, and relevant case studies.

This compound disrupts the synthesis of chitin, a vital component of the exoskeleton in arthropods. By inhibiting the enzyme chitin synthase, this compound prevents proper molting and development in susceptible insect species. This mode of action makes it particularly effective against pests such as lepidopterans and certain species of mites.

Laboratory Studies

Laboratory bioassays have demonstrated varying levels of efficacy for this compound against different strains of insects. For instance, a study on the soybean looper (SBL) indicated that the addition of adjuvants significantly enhanced the biological activity of this compound against susceptible strains. The results showed that when combined with adjuvants, the LC50 values for this compound were significantly lower than when used alone:

| Strain Type | LC50 (µg a.i./cm²) | LC90 (µg a.i./cm²) |

|---|---|---|

| Susceptible (Sus) | 0.36 - 0.53 | 1.55 - 1.76 |

| Heterozygous | 0.69 | Similar to Sus |

| Resistant (Teflu-R) | 39.0 - 48.3% mortality at high concentration | Not applicable |

The resistant Teflu-R strain showed minimal mortality even at high concentrations, indicating a resistance ratio exceeding 36,300-fold compared to susceptible strains .

Field Studies

Field studies have shown that this compound is effective in controlling populations of various agricultural pests. For example, in aquaculture, treatment with this compound resulted in a reduction of sea lice on salmon by 58-65% within 10 to 55 days post-treatment . This demonstrates its practical application in managing ectoparasites in fish farming.

Environmental Impact

The environmental impact of this compound has been assessed through various studies focusing on its effects on non-target organisms and soil health. Research indicates that while this compound is effective against target pests, it can also affect soil enzymatic activities:

| Enzyme Type | Effect at 500 mg/kg Soil |

|---|---|

| Dehydrogenase | -20% activity |

| Urease | Variable |

| Alkaline Phosphatase | Variable |

| Acid Phosphatase | Variable |

| Catalase | Variable |

The highest doses significantly reduced dehydrogenase activity across different soil types, highlighting potential risks associated with its use in agricultural practices .

Case Studies

Case Study 1: Soybean Looper Resistance Management

In a controlled study involving soybean loopers, researchers tested various formulations of this compound with different adjuvants to combat resistance. The results indicated that while the resistant strain showed high levels of survival, combining this compound with specific adjuvants improved mortality rates significantly among susceptible populations .

Case Study 2: Aquaculture Application

In aquaculture settings, this compound has been employed to manage sea lice infestations effectively. A study reported that after treatment with this compound, there was a marked decrease in lice counts on salmon over several weeks without adversely affecting fish health or growth rates .

Properties

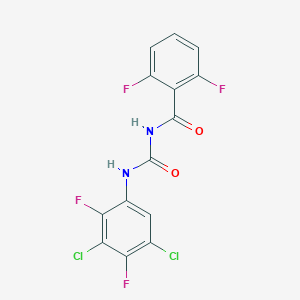

IUPAC Name |

N-[(3,5-dichloro-2,4-difluorophenyl)carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2F4N2O2/c15-5-4-8(12(20)10(16)11(5)19)21-14(24)22-13(23)9-6(17)2-1-3-7(9)18/h1-4H,(H2,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDWRQLODFKPEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2F)Cl)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042440 | |

| Record name | Teflubenzuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83121-18-0 | |

| Record name | Teflubenzuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83121-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Teflubenzuron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083121180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 83121-18-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Teflubenzuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEFLUBENZURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS9P57VL74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.